molecular formula C5H8N2S B2688236 5-Methyl-2-methylamino-1,3-thiazole CAS No. 52829-91-1

5-Methyl-2-methylamino-1,3-thiazole

Cat. No.: B2688236
CAS No.: 52829-91-1
M. Wt: 128.19
InChI Key: GAPHTBBWRUZTBC-UHFFFAOYSA-N
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Description

5-Methyl-2-methylamino-1,3-thiazole is a useful research compound. Its molecular formula is C5H8N2S and its molecular weight is 128.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,5-dimethyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4-3-7-5(6-2)8-4/h3H,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPHTBBWRUZTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of 5-Methyl-2-methylamino-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous natural products and synthetic pharmaceuticals, including vitamin B1 and penicillin.[1][2][3] Its unique physicochemical properties make it a versatile scaffold for designing bioactive compounds with a wide array of therapeutic applications.[3] Thiazole derivatives have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] This guide focuses specifically on 5-Methyl-2-methylamino-1,3-thiazole derivatives, providing a technical deep-dive into their synthesis, mechanisms of action, and therapeutic potential.

Synthesis of this compound Derivatives: A Methodological Overview

The synthetic route to this compound derivatives is crucial for generating novel analogs for biological screening. The Hantzsch thiazole synthesis is a classic and versatile method for constructing the 2-aminothiazole core.[1]

Experimental Protocol: Modified Hantzsch Thiazole Synthesis

This protocol describes a common pathway for synthesizing the core structure, which can then be further modified.

Step 1: Synthesis of the α-Haloketone Intermediate

  • Begin with 5-acetyl-4-methyl-2-(methylamino)thiazole.

  • Perform bromination in an acidic medium to yield 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one.[5][6] This α-haloketone is a key intermediate for subsequent cyclization reactions.

Step 2: Cyclization with a Thioamide or Thiourea Derivative

  • React the α-haloketone intermediate with a suitable thiourea or thioamide derivative.

  • The reaction is typically carried out in a solvent such as ethanol under reflux.[5]

  • This condensation reaction forms the thiazole ring, yielding the desired this compound derivative.

Causality Behind Experimental Choices:

  • Acidic Medium for Bromination: The acidic conditions facilitate the enolization of the ketone, which is the reactive species in the electrophilic substitution reaction with bromine.

  • Reflux in Ethanol: The elevated temperature provides the necessary activation energy for the cyclization reaction, while ethanol serves as a suitable solvent for the reactants.

Anticancer Activity: Targeting Key Cellular Pathways

Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[7][8] The this compound scaffold has been incorporated into molecules designed to inhibit critical pathways in cancer progression.

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many thiazole-based anticancer drugs is the inhibition of protein kinases.[9][10][11] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[10] The thiazole ring can act as a bioisostere for the purine base of ATP, allowing it to bind to the ATP-binding site of kinases and block their activity.[9]

Kinase_Inhibition_Pathway Thiazole_Derivative 5-Methyl-2-methylamino- 1,3-thiazole Derivative Protein_Kinase Protein Kinase (e.g., EGFR, B-RAF) Thiazole_Derivative->Protein_Kinase Inhibition Substrate_Protein Substrate Protein Protein_Kinase->Substrate_Protein Phosphorylates Phosphorylated_Protein Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Protein Cancer_Cell_Signaling Cancer Cell Proliferation and Survival Phosphorylated_Protein->Cancer_Cell_Signaling Activates

Caption: Thiazole derivatives inhibit protein kinases, blocking downstream signaling pathways that promote cancer cell growth.

Induction of Apoptosis

Some this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[12][13] This can occur through various mechanisms, including cell cycle arrest at the G2/M phase and activation of caspases, which are key executioner enzymes in the apoptotic pathway.[14]

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 4b Leukemia (HL-60)Promising Activity[14]
Compound 4i Osteosarcoma (SaOS-2)0.190 ± 0.045 µg/mL[8]
Thiazolo[4,5-d]pyrimidineOvarian (IGROV1)Active[15]

Antimicrobial Activity: Combating Infectious Diseases

The thiazole nucleus is a key component of many antimicrobial agents, and derivatives of this compound have demonstrated broad-spectrum activity against bacteria and fungi.[5][16]

Mechanism of Action

The antimicrobial mechanisms of thiazole derivatives are diverse and can include:

  • Inhibition of Biofilm Formation: Some compounds have been shown to disrupt the formation of biofilms, which are communities of microorganisms that are often resistant to antibiotics.[16]

  • Disruption of Cell Membrane Integrity: Thiazole derivatives can interfere with the structure and function of the microbial cell membrane, leading to cell lysis and death.

  • Enzyme Inhibition: These compounds can target essential enzymes in microbial metabolic pathways, such as those involved in the synthesis of folic acid.[17]

Antimicrobial_Workflow Thiazole_Derivative 5-Methyl-2-methylamino- 1,3-thiazole Derivative Biofilm_Formation Biofilm Formation Thiazole_Derivative->Biofilm_Formation Inhibits Cell_Membrane Cell Membrane Integrity Thiazole_Derivative->Cell_Membrane Disrupts Essential_Enzymes Essential Enzymes Thiazole_Derivative->Essential_Enzymes Inhibits Microbial_Cell Bacterial or Fungal Cell Microbial_Growth Microbial Growth and Survival Biofilm_Formation->Microbial_Growth Cell_Membrane->Microbial_Growth Essential_Enzymes->Microbial_Growth

Caption: Antimicrobial mechanisms of this compound derivatives.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

DerivativeStaphylococcus aureus (MIC)Salmonella typhimurium (MIC)Candida albicans (MIC)Reference
Compound T3 ActiveActiveActive[16]
Compound 43a 16.1 µM--[17]
Benzo[d]thiazole 14 Significant ActivitySignificant ActivitySignificant Activity[18]

Anti-inflammatory Activity: Modulating Inflammatory Responses

Chronic inflammation is a hallmark of many diseases, and thiazole derivatives have shown promise as anti-inflammatory agents.[19][20]

Mechanism of Action: COX and LOX Inhibition

A key mechanism of anti-inflammatory action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[21] Some 5-methylthiazole derivatives have been identified as selective COX-1 inhibitors.[21] Additionally, thiazole derivatives can inhibit lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.[19]

Anti_inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes Cyclooxygenase (COX) Arachidonic_Acid->COX_Enzymes LOX_Enzymes Lipoxygenase (LOX) Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole_Derivative 5-Methyl-2-methylamino- 1,3-thiazole Derivative Thiazole_Derivative->COX_Enzymes Inhibition Thiazole_Derivative->LOX_Enzymes Inhibition

Caption: Inhibition of COX and LOX pathways by this compound derivatives reduces inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Model: Use adult rats (e.g., Wistar or Sprague-Dawley).

  • Compound Administration: Administer the test compound or a vehicle control orally or intraperitoneally.

  • Induction of Inflammation: After a set period, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Future Perspectives and Conclusion

The this compound scaffold is a versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities of its derivatives highlight their potential to address a wide range of unmet medical needs. Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

  • Mechanism of Action Studies: To further elucidate the molecular targets and signaling pathways modulated by these derivatives.

  • In Vivo Efficacy and Safety Studies: To translate the promising in vitro findings into preclinical and clinical development.

References

A comprehensive list of references is available upon request.

Sources

Navigating the Unknown: A Technical Guide to the Toxicological and Safety Profile of 5-Methyl-2-methylamino-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Data Scarcity

This guide, therefore, adopts a proactive and scientifically grounded approach. Instead of presenting a non-existent, specific toxicity profile, we will equip you, the researcher, with the critical framework needed to assess and manage the risks of a data-poor compound like 5-Methyl-2-methylamino-1,3-thiazole. We will delve into the known toxicological considerations for the broader 2-aminothiazole class, detail the components of a comprehensive Safety Data Sheet (SDS), and outline the necessary experimental workflows to establish a robust toxicity profile. This document serves as both a guide to what is known about related structures and a roadmap for generating the essential data required for safe handling and future development.

Part 1: The 2-Aminothiazole Scaffold: A Double-Edged Sword

The 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to diverse therapeutic activities including antibacterial, anti-inflammatory, and anticancer effects.[2][3] However, this same functionality has also been flagged as a potential "toxicophore".[3]

A toxicophore is a chemical group or substructure that can be metabolically activated to form reactive metabolites. These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to adverse drug reactions and toxicity.[3] For the thiazole ring, a primary concern is metabolic epoxidation across the C4-C5 double bond, which can lead to the formation of reactive intermediates.[3]

The presence of substituents on the thiazole ring, such as the methyl group at the 5-position in our compound of interest, can influence this metabolic pathway. It is hypothesized that substitution at these positions may hinder epoxidation, potentially mitigating this specific toxicity pathway.[3] However, without empirical data, this remains a theoretical consideration that must be experimentally verified.

Toxicophore_Concept cluster_0 Metabolic Activation Pathway cluster_1 Cellular Consequences Parent_Compound 5-Methyl-2-methylamino -1,3-thiazole Metabolic_Enzymes CYP450 Enzymes (Liver Microsomes) Parent_Compound->Metabolic_Enzymes Metabolism Reactive_Metabolite Potential Reactive Intermediate (e.g., Epoxide) Metabolic_Enzymes->Reactive_Metabolite Bioactivation Macromolecule Cellular Macromolecules (Proteins, DNA) Reactive_Metabolite->Macromolecule Binding Adduct_Formation Covalent Adducts Macromolecule->Adduct_Formation Cellular_Damage Cellular Damage Organ Toxicity Adduct_Formation->Cellular_Damage

Caption: Metabolic activation of a potential toxicophore.

Part 2: Deconstructing the Safety Data Sheet (SDS)

A Safety Data Sheet is the primary source of information regarding the hazards, handling, and emergency measures for a chemical. While a specific SDS for this compound is not publicly available, we can outline the critical sections based on SDS for structurally related compounds.[4][5] Researchers handling this compound should, at a minimum, adopt the precautions outlined for analogous chemicals.

Key SDS Sections and Their Implications
SDS SectionContent and Significance for ResearchersPrecautionary Insights from Related Thiazoles
Section 2: Hazard(s) Identification Details the chemical's classification (e.g., skin irritant, harmful if swallowed) and associated warnings. This is the most critical section for an initial risk assessment.Related aminothiazoles are often classified as: Acute Oral Toxicity, Category 4 (Harmful if swallowed) [6], Skin Corrosion/Irritation, Category 2 [4], and Serious Eye Damage/Eye Irritation, Category 2 .[4] It is prudent to assume these hazards apply.
Section 4: First-Aid Measures Provides immediate-response instructions for exposure via different routes (inhalation, skin, eye, ingestion).For eye contact, rinse cautiously with water for several minutes.[4][7] For skin contact, wash with plenty of soap and water.[4] If swallowed, call a poison center or doctor.[6]
Section 7: Handling and Storage Outlines safe handling practices and appropriate storage conditions to prevent degradation and accidents.Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Avoid dust formation and inhalation.[4] Do not eat, drink, or smoke when using this product.[6]
Section 8: Exposure Controls/Personal Protection Specifies engineering controls (e.g., fume hood), and Personal Protective Equipment (PPE) required for safe handling.Ensure adequate ventilation.[4] Wear protective gloves, clothing, and eye/face protection.[4] Eyewash stations and safety showers should be close to the workstation.[4]
Section 11: Toxicological Information Summarizes the known toxicological data. For a new compound, this section would be populated by the assays described in Part 3 of this guide.Data for related compounds is often limited. Germ cell mutagenicity and carcinogenicity data are frequently unavailable.[4] This highlights the need for experimental evaluation.

Part 3: Establishing a De Novo Toxicity Profile: Essential Experimental Workflows

To rigorously characterize the toxicity profile of this compound, a tiered approach of in vitro and in vivo assays is required. The following protocols are standard in preclinical safety assessment.

Workflow for Toxicological Assessment

Toxicity_Workflow cluster_in_vitro Tier 1: In Vitro Assays cluster_acute_tox Tier 2: Acute Toxicity (In Vivo) cluster_repeated_dose Tier 3: Repeated Dose Toxicity (In Vivo) Start 5-Methyl-2-methylamino -1,3-thiazole Genotoxicity Genotoxicity/Mutagenicity (Ames Test, Micronucleus Assay) Start->Genotoxicity Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH on relevant cell lines) Start->Cytotoxicity Metabolism Metabolic Stability (Liver Microsomes) Start->Metabolism Acute_Oral Acute Oral Toxicity (OECD 423/425) Genotoxicity->Acute_Oral Cytotoxicity->Acute_Oral Dermal_Irritation Skin Irritation/Corrosion (OECD 404) Acute_Oral->Dermal_Irritation Eye_Irritation Eye Irritation (OECD 405) Dermal_Irritation->Eye_Irritation Skin_Sensitization Skin Sensitization (e.g., Buehler Test, OECD 406) Eye_Irritation->Skin_Sensitization Sub_Acute 28-Day Repeated Dose Study (OECD 407) Skin_Sensitization->Sub_Acute Histopathology Histopathology & Clinical Pathology Sub_Acute->Histopathology Data_Analysis Data Synthesis & Risk Assessment Histopathology->Data_Analysis

Caption: A tiered workflow for toxicological assessment.

Experimental Protocol: Acute Oral Toxicity (Limit Test - Adapted from OECD Guideline 423)

This protocol is a crucial first step in in vivo assessment to determine the intrinsic toxicity after a single dose and to classify the substance.

  • Animal Selection and Acclimatization:

    • Species: Wistar rats (female preferred, as they are often slightly more sensitive).[8]

    • Age/Weight: 8-12 weeks old, with weights within ±20% of the mean.[8]

    • Acclimatization: House animals in standard laboratory conditions for at least 5 days prior to dosing to minimize stress.[8]

  • Dose Preparation and Administration:

    • Vehicle Selection: Select an appropriate, non-toxic vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose) based on the solubility of this compound.

    • Limit Dose: For a substance with an unknown profile, a limit test is often performed first at a dose of 2000 mg/kg body weight.[8]

    • Administration: Administer the dose by oral gavage. Animals should be fasted overnight prior to dosing. Food can be returned 3-4 hours post-administration.[8]

  • Observation Period:

    • Duration: Observe animals for 14 days.

    • Clinical Signs: Carefully observe for signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic (e.g., salivation), and central nervous system (e.g., tremors, gait) activity. Observations should be made at least twice daily.

    • Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

  • Endpoint and Analysis:

    • Necropsy: At the end of the 14-day period, all animals are humanely euthanized and subjected to a gross necropsy. All macroscopic abnormalities should be recorded.

    • Histopathology: For a more detailed study, tissues from key organs (especially the liver and kidneys, as seen in studies of other thiazole derivatives[9]) should be preserved for histopathological examination.

    • Classification: If no mortality or significant toxicity is observed at 2000 mg/kg, the LD50 is considered to be greater than 2000 mg/kg, and the substance is classified under GHS Category 5 or "unclassified". If mortality occurs, further testing with different dose groups is required to determine the LD50.[9]

Experimental Protocol: Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)

This test evaluates the potential of a substance to cause local irritation upon skin contact.

  • Animal Selection:

    • Species: Albino rabbit.

    • Preparation: The day before the test, closely clip the fur from the animal's back.

  • Test Substance Application:

    • Dose: Apply 0.5 g (if solid) or 0.5 mL (if liquid) of the test substance to a small area (approx. 6 cm²) of the clipped skin. The substance should be moistened with a small amount of water if it is a solid.

    • Patching: Cover the application site with a gauze patch and secure with tape.

  • Observation Period:

    • Exposure: After a 4-hour exposure period, remove the patch and wash the area to remove any residual test substance.[10]

    • Scoring: Observe and score the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal.[10]

  • Analysis:

    • Calculation: Calculate the Primary Dermal Irritation Index (PDII).

    • Classification: Based on the PDII score, the substance is classified as non-irritating, slightly irritating, moderately irritating, or severely irritating.[10]

Conclusion and Forward-Looking Statement

The journey of a novel chemical from the benchtop to a potential application is paved with rigorous safety and toxicological evaluation. For this compound, this journey is just beginning. While direct toxicological data is currently scarce, the chemical's structural alerts—specifically its 2-aminothiazole core—mandate a cautious and systematic approach.

Researchers and drug development professionals must operate under the assumption of potential hazards, including oral toxicity and skin/eye irritation, as suggested by related structures. The implementation of robust engineering controls and consistent use of appropriate PPE are non-negotiable.

Moving forward, the priority must be the systematic generation of empirical data through the tiered experimental workflows outlined in this guide. By establishing a comprehensive toxicity profile, the scientific community can unlock the potential of this compound, ensuring that its exploration and application are conducted with the highest commitment to safety and scientific integrity.

References

  • Nova Molecular Technologies. "SAFETY DATA SHEET - 2-MethylTHF". [Link]

  • BioMedica Diagnostics. "SAFETY DATA SHEET". [Link]

  • The Good Scents Company. "5-methyl thiazole, 3581-89-3". [Link]

  • Asian Journal of Pharmaceutical Research. "Acute Toxicity study of Synthesized drug and Herbal Product". [Link]

  • Scholars Research Library. "Biological and medicinal significance of 2-aminothiazoles". [Link]

  • MDPI. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents". [Link]

  • PubMed. "Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster". [Link]

  • PubChem. "5-Methyl-1,3-thiazole-2-carboxylic acid". [Link]

  • ResearchGate. "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?". [Link]

  • Biomedical and Pharmacology Journal. "Assessment of Skin Irritation and Sensitisation Effects by Topical Pterostilbene". [Link]

Sources

Technical Guide: Pharmacological Potential of 5-Methyl-Substituted Thiazoles

[1]

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in critical therapeutics ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). However, the specific substitution at the 5-position with a methyl group represents a nuanced optimization strategy that often dictates a drug's metabolic fate and receptor affinity.

This guide analyzes the 5-methylthiazole moiety not just as a structural appendage, but as a functional tool for modulating lipophilicity, blocking metabolic "soft spots," and enhancing specific protein-ligand interactions.[1] We examine its utility through the lens of FDA-approved agents (Cefditoren, Chlormethiazole) and emerging COX-1 inhibitors, providing actionable synthetic protocols and bioassay standards for development.[1]

Part 1: Structural & Electronic Rationale

The "Magic Methyl" Effect at C5

In unsubstituted thiazoles, the C5 position is electron-rich and susceptible to electrophilic attack and oxidative metabolism (often via CYP450 enzymes). Introducing a methyl group at C5 confers three distinct pharmacological advantages:

  • Metabolic Blockade: It sterically and electronically occludes the C5 carbon, preventing ring oxidation and subsequent ring-opening, thereby extending the half-life (

    
    ) of the parent compound.
    
  • Lipophilicity Modulation: The methyl group increases

    
     incrementally (typically +0.5), enhancing passive permeability across the blood-brain barrier (BBB) or bacterial cell walls without rendering the molecule insoluble.
    
  • Sigma-Hole Tuning: The electron-donating nature of the methyl group increases the electron density on the thiazole nitrogen, potentially strengthening hydrogen bond acceptance at the receptor site.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the 5-methylthiazole scaffold.

SAR_LogicCoreThiazole CoreC2C2 Position(Diversity Vector)Core->C2FunctionalizationC5C5 Position(Metabolic Soft Spot)Core->C5Intrinsic LiabilityTargetTarget Binding(e.g., GABA-A, PBP)C2->TargetSpecificityMethyl5-Methyl GroupMethyl->C5SubstitutionOutcome1Blocks CYP450OxidationMethyl->Outcome1Steric/Electronic ShieldOutcome2Increases Lipophilicity(BBB Penetration)Methyl->Outcome2+0.5 logP

Figure 1: SAR logic of 5-methyl substitution. The group acts as a metabolic shield while tuning physicochemical properties.

Part 2: Therapeutic Applications & Case Studies

Infectious Disease: Cefditoren Pivoxil

Mechanism: Cefditoren is a third-generation cephalosporin.[1][2] The 5-methylthiazole side chain is critical for its expanded spectrum against Gram-negative bacteria.[1]

  • Role of 5-Methylthiazole: Unlike the unsubstituted thiazole or aminothiazole rings found in earlier cephalosporins, the 5-methylthiazole moiety at the C3 position of the cephem nucleus enhances penetration through the outer membrane porins of Gram-negative bacteria.

  • Target: High affinity for Penicillin-Binding Proteins (PBPs), specifically PBP 2X in Streptococcus pneumoniae.[1]

Neurology: Chlormethiazole (Clomethiazole)

Mechanism: A sedative/hypnotic used in alcohol withdrawal.[1][3][4]

  • Role of 5-Methylthiazole: The molecule is essentially a 4-methyl-5-(2-chloroethyl)thiazole.[1] The methyl group is essential for its specific binding to the GABA-A receptor.

  • Differentiation: Unlike benzodiazepines, Chlormethiazole binds to a distinct allosteric site (possibly the barbiturate/picrotoxin site) on the GABA-A receptor, allowing it to potentiate GABAergic transmission even in patients with high benzodiazepine tolerance.

Inflammation: COX-1 Selective Inhibitors

Recent studies have identified 5-methylthiazole-thiazolidinone conjugates as potent anti-inflammatory agents.[1]

  • Data Insight: In docking studies, the 5-methylthiazole moiety fits into the hydrophobic pocket of COX-1, interacting with Arg120.

Compound ClassTargetRole of 5-Me-ThiazoleKey Reference
Cephalosporins PBP 2X / PBP 3Enhances Gram-neg porin permeation[Drugs.com, 2024]
Sedatives GABA-A ReceptorLipophilic anchor for allosteric site[PubMed, 1986]
Thiazolidinones COX-1 EnzymeHydrophobic pocket occupancy[PMC, 2025]

Part 3: Synthetic Methodologies

The construction of the 5-methylthiazole ring is classically achieved via the Hantzsch Thiazole Synthesis .[5][6] This condensation reaction is robust, scalable, and self-validating (precipitate formation).[1]

Reaction Pathway

The synthesis involves the condensation of an

7

1

Hantzsch_SynthesisHaloKetoneAlpha-Halo Ketone(R-CO-CH(Br)-CH3)InterIntermediate(Thioimidate)HaloKetone->InterThioamideThioamide/Thiourea(R'-CS-NH2)Thioamide->InterCyclizationCyclization & Dehydration(- H2O, - HBr)Inter->CyclizationProduct5-MethylthiazoleDerivativeCyclization->Product

Figure 2: The Hantzsch synthesis pathway for generating 5-methylthiazoles.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-aryl-5-methylthiazole

Rationale: This protocol uses the Hantzsch method to create a 5-methylthiazole core suitable for further functionalization (e.g., into Schiff bases).[1]

Materials:

  • Propiophenone derivative (converted to

    
    -bromopropiophenone).[1]
    
  • Thiourea.[1][6][8]

  • Ethanol (Absolute).[1]

  • Sodium Acetate (NaOAc).[1]

Step-by-Step Workflow:

  • Halogenation (Precursor Prep): Dissolve 0.01 mol of the propiophenone in 20 mL of glacial acetic acid. Add 0.01 mol of bromine dropwise at 0-5°C. Stir for 2 hours. Pour into ice water to precipitate the

    
    -bromo ketone.[1]
    
  • Condensation: In a 100 mL round-bottom flask, dissolve 0.01 mol of the isolated

    
    -bromo ketone and 0.01 mol of thiourea in 30 mL of ethanol.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

  • Neutralization: Cool the reaction mixture. The hydrobromide salt of the thiazole may precipitate.[6] Neutralize with saturated aqueous NaOAc or NaHCO3 to release the free base.

  • Purification: Filter the solid precipitate. Recrystallize from ethanol/water.[1]

Validation:

  • 1H NMR: Look for the disappearance of the CH2 protons of the ketone and the appearance of a singlet methyl peak attached to the aromatic ring (approx.

    
     2.3–2.5 ppm).[1]
    
Protocol B: Antimicrobial Susceptibility Testing (MIC)

Rationale: To verify the bioactivity enhancement of 5-methyl derivatives against standard thiazoles.

Method: Broth Microdilution (CLSI Standards).[1]

  • Inoculum Prep: Prepare a 0.5 McFarland standard suspension of E. coli (ATCC 25922) and S. aureus (ATCC 29213).[1] Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Compound Prep: Dissolve the 5-methylthiazole derivative in DMSO (stock 10 mg/mL).

  • Plate Setup: In a 96-well plate, dispense 100

    
    L of CAMHB. Perform serial 2-fold dilutions of the test compound (Range: 64 
    
    
    g/mL to 0.125
    
    
    g/mL).
  • Inoculation: Add 100

    
    L of the bacterial suspension to each well (Final volume 200 
    
    
    L).
  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

References

  • Chlormethiazole--mode of action. (1986).[1][9] Acta Psychiatrica Scandinavica. [Link]

  • Cefditoren Pivoxil Prescribing Information. (2024). Drugs.com. [Link][1][3]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents. (2020).[1] MDPI / PMC. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives. (2013). Journal of Chemistry. [Link][1]

  • Hantzsch Thiazole Synthesis Protocol. (2024).[1] Organic Chemistry Portal. [Link]

Methodological & Application

Application Note & Protocol: Synthesis of 5-Methyl-2-methylamino-1,3-thiazole via Hantzsch Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-thiazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmaceuticals, including antibiotics and anticancer agents.[1][2][3] This document provides a comprehensive, field-proven protocol for the synthesis of 5-Methyl-2-methylamino-1,3-thiazole, a valuable building block for drug discovery. The synthesis is achieved through the classic Hantzsch thiazole synthesis, a robust and high-yielding reaction between an α-haloketone and a thiourea derivative.[2][4][5] This guide details the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for product characterization and validation, tailored for researchers in organic synthesis and drug development.

Scientific Principle: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone reaction in heterocyclic chemistry for preparing thiazole derivatives.[5] The reaction proceeds by the condensation of an α-haloketone with a thioamide-containing compound.[6] In this specific application, N-methylthiourea serves as the thioamide component and chloroacetone acts as the α-haloketone.

The mechanism involves two primary stages:

  • S-Alkylation: The sulfur atom of N-methylthiourea, acting as a potent nucleophile, attacks the electrophilic α-carbon of chloroacetone in an S_N2 reaction, displacing the chloride ion to form an isothiouronium salt intermediate.[4]

  • Intramolecular Cyclization & Dehydration: The intermediate undergoes an intramolecular nucleophilic attack by one of the nitrogen atoms on the carbonyl carbon. This is followed by a dehydration step (loss of a water molecule) to yield the final aromatic this compound ring system.[4]

Caption: Reaction mechanism for the synthesis of this compound.

Materials, Instrumentation, and Safety

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
N-methylthiourea≥98%Sigma-Aldrich598-52-7Store in a cool, dry place.
Chloroacetone (stabilized)≥95%Sigma-Aldrich78-95-5Lachrymator. Handle in a fume hood.[7]
Ethanol (EtOH), AbsoluteACS Grade, ≥99.5%Fisher Scientific64-17-5Used as the reaction solvent.
Sodium Bicarbonate (NaHCO₃)≥99.5%VWR144-55-8For neutralization.
Deionized Water (H₂O)Type II or better-7732-18-5For washing and work-up.
Anhydrous Magnesium SulfateLaboratory GradeSigma-Aldrich7487-88-9For drying organic layers (optional).
Instrumentation
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Buchner funnel and side-arm flask for vacuum filtration

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer, FT-IR Spectrometer for analysis

Critical Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood.

Hazard SubstanceRisk StatementRecommended Personal Protective Equipment (PPE)
Chloroacetone Fatal if inhaled or in contact with skin. Causes severe skin burns and eye damage.[8] Flammable liquid and vapor. Potent lachrymator (tear gas agent).[9][10]Nitrile or neoprene gloves (double-gloving recommended), chemical splash goggles, face shield, flame-resistant lab coat.[7][11]
N-methylthiourea Harmful if swallowed. Suspected of causing genetic defects and cancer.Standard PPE: Nitrile gloves, safety glasses, lab coat.
Ethanol Highly flammable liquid and vapor.Standard PPE. Keep away from ignition sources.[10]

Detailed Synthesis Protocol

This protocol is designed for a 10 mmol scale synthesis.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methylthiourea (0.90 g, 10 mmol).

    • Add 30 mL of absolute ethanol to the flask and stir until the solid is fully dissolved.

  • Reagent Addition:

    • CRITICAL STEP: Inside a fume hood, carefully measure chloroacetone (0.80 mL, 1.02 g, 11 mmol, 1.1 equivalents) using a glass syringe or graduated cylinder.

    • Add the chloroacetone dropwise to the stirring solution of N-methylthiourea in ethanol at room temperature. An exothermic reaction may be observed.

  • Reaction Condensation:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation and Work-up:

    • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Slowly pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water while stirring.

    • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8. This step precipitates the product hydrohalide salt as the free base.

    • A solid precipitate of the crude product should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL).

  • Purification:

    • The crude product is often of sufficient purity for many applications.[4] For higher purity, recrystallization is recommended.

    • Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆) δ ppm: ~7.1 (s, 1H, NH), ~6.8 (s, 1H, C4-H), ~2.8 (d, 3H, N-CH₃), ~2.2 (s, 3H, C5-CH₃). Note: Chemical shifts are estimates based on similar structures and can vary with solvent.[1]
¹³C NMR (100 MHz, DMSO-d₆) δ ppm: ~168 (C2), ~140 (C5), ~115 (C4), ~32 (N-CH₃), ~11 (C5-CH₃). Note: Estimated values.[1]
FT-IR (ATR) ν (cm⁻¹): ~3200-3400 (N-H stretch), ~2920 (C-H stretch), ~1600 (C=N stretch), ~1550 (C=C stretch).[1]
Mass Spec (ESI+) m/z: Calculated for C₅H₈N₂S: 128.04. Found: 129.05 [M+H]⁺.
Melting Point Compare the experimentally determined melting point range with literature values for confirmation of purity.

Experimental Workflow Overview

Workflow A 1. Preparation Dissolve N-methylthiourea in Ethanol B 2. Reagent Addition Add Chloroacetone dropwise in fume hood A->B C 3. Reaction Reflux for 3-4 hours at ~80°C B->C D 4. Work-up Cool, pour into water, neutralize with NaHCO₃ C->D E 5. Isolation Collect crude product by vacuum filtration D->E F 6. Purification Recrystallize from hot ethanol E->F G 7. Analysis Characterize using NMR, IR, MS, and MP F->G

Caption: High-level workflow for the synthesis and analysis of the target compound.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Yield Incomplete reaction; impure reagents; incorrect pH.Ensure reflux temperature and time are adequate. Verify reagent purity. Ensure complete neutralization with NaHCO₃ to precipitate the free base.
Oily Product Impurities present; incomplete precipitation.Try triturating the oil with a non-polar solvent like hexane to induce solidification. Ensure the aqueous phase is sufficiently cold during precipitation. Re-purify via column chromatography if recrystallization fails.
Product Fails to Crystallize Solution is too dilute; cooling too rapidly.Evaporate some solvent to increase concentration. Ensure slow cooling. Scratch the inside of the flask with a glass rod to provide nucleation sites. Add a seed crystal.
Broad NMR Peaks Presence of moisture or paramagnetic impurities.Ensure the product is thoroughly dried. Use a deuterated solvent from a fresh container. Filter the NMR sample through a small plug of celite or silica.

References

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications. Available at: [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]

  • α-Halo ketone - Wikipedia. Available at: [Link]

  • Hazard Summary: Chloroacetone. New Jersey Department of Health. Available at: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. Available at: [Link]

  • Reinvestigation of a modified Hantzsch thiazole synthesis. Tetrahedron Letters. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Synthesis of some new 5- substituted of - JOCPR. Available at: [Link]

  • Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol. RSC Publishing. Available at: [Link]

  • Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. Available at: [Link]

  • International Chemical Safety Cards: Chloroacetone. IPCS. Available at: [Link]

  • A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazoly. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • Kinetics of reaction of chloroacetone with thioureas. ResearchGate. Available at: [Link]

  • 5-Methyl-2-N-methylethylamino-2-thiazoline. PubChem. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Chemistry & Chemical Technology. Available at: [Link]

  • Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • N-Alkylation in the reactions of 5-imidazolylphenylthiourea with alkyl halides and chloroacetone. Mendeleev Communications. Available at: [Link]

  • The Reaction of Ketones with Halogens and Thiourea. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and Spectroscopic Studies on 5-Arylamino-1, 2, 3, 4- Thiatriazoles. Indian Journal of Scientific Research. Available at: [Link]

  • “Friedel-Crafty” Reactions with Chloroacetone. Dispatches from Molecule World. Available at: [Link]

Sources

Troubleshooting & Optimization

🔬 Technical Support Center: 5-Methyl-2-methylamino-1,3-thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 5-Methyl-2-(methylamino)-1,3-thiazole .

This guide prioritizes the Hantzsch Thiazole Synthesis using 2-halopropionaldehyde acetals , as this is the only reliable method to secure the 5-methyl regiochemistry while avoiding the common 4-methyl isomer trap associated with chloroacetone.

Ticket Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

📋 Part 1: The Core Protocol (Standard Operating Procedure)

User Query: "I am getting low yields (<30%) and inconsistent purity. What is the standard reliable protocol?"

Scientist Response: The instability of the required precursor, 2-chloropropionaldehyde , is the primary cause of low yields. It polymerizes rapidly upon isolation. The robust industrial protocol utilizes a masked aldehyde (acetal) generated in situ.

Optimized One-Pot Protocol

Reaction Scale: 10 mmol basis

  • Acetal Hydrolysis (Activation):

    • Charge a round-bottom flask with 2-bromo-1,1-dimethoxypropane (10 mmol) and Water (5 mL).

    • Add Conc. HCl (0.5 mL) or p-TsOH (0.5 eq).

    • Critical Step: Heat to 50°C for 45-60 mins with vigorous stirring. The solution will become homogeneous as the acetal hydrolyzes to the reactive aldehyde.

    • Checkpoint: Verify hydrolysis by TLC (disappearance of acetal spot). Do not isolate the aldehyde.

  • Cyclization (Hantzsch Condensation):

    • Dilute the reaction mixture with Ethanol (15 mL).

    • Add N-methylthiourea (11 mmol, 1.1 eq).

    • Reflux the mixture (

      
      ) for 3–5 hours .
      
    • Observation: The reaction typically turns yellow/orange.

  • Workup & Purification:

    • Cool to room temperature.[1][2][3][4]

    • Concentrate ethanol under reduced pressure (do not distill to dryness).

    • Basify with Sat. NaHCO₃ (pH ~8-9). The free base will precipitate or oil out.

    • Extract with DCM or Ethyl Acetate (3x).

    • Dry over

      
       and concentrate.
      
    • Recrystallization:[2][5][6][7] Ethanol/Hexane or Ether usually yields high-purity crystals.

🛠 Part 2: Troubleshooting Guide (Diagnostics)

User Query: "I followed the protocol, but I'm still seeing specific issues. How do I fix them?"

Issue 1: Formation of the Wrong Isomer (4-Methyl vs. 5-Methyl)
SymptomProbable CauseCorrective Action
NMR shows methyl singlet at

2.3 ppm (aromatic region) instead of doublet/multiplet.
Precursor Error. You likely used Chloroacetone instead of a propionaldehyde derivative.Stop. Chloroacetone yields 4-methyl -2-methylaminothiazole. You MUST use a 2-halo-propanal precursor to place the methyl at position 5.
Issue 2: Low Yield (<30%) with Tar Formation
SymptomProbable CauseCorrective Action
Dark, sticky reaction mixture; low mass recovery.Aldehyde Polymerization. The 2-bromopropionaldehyde was generated too fast or at too high a concentration before the thiourea could trap it.Protocol Adjustment: Perform the hydrolysis step in the presence of the thiourea (concurrent addition) or lower the hydrolysis temperature to 40°C. Ensure adequate dilution (0.5 M).
Issue 3: Product Remains in Aqueous Phase
SymptomProbable CauseCorrective Action
Low recovery after extraction; aqueous layer is acidic.Salt Formation. Thiazoles are basic. If the pH is < 7, the product exists as the hydrobromide/hydrochloride salt, which is water-soluble.pH Adjustment: You must basify the aqueous layer to pH 9-10 using NaOH or

before extraction to liberate the free base.

🧠 Part 3: Advanced Mechanism & Optimization

User Query: "Why does the acetal route work better? What is the mechanism?"

Scientist Insight: The reaction relies on the Hantzsch Thiazole Synthesis mechanism.[1][2] The critical success factor is the kinetic synchronization between the deprotection of the acetal and the nucleophilic attack of the thiourea sulfur. If the aldehyde accumulates, it self-condenses (aldol-type side reactions).

Mechanistic Pathway (Graphviz Visualization)

G Acetal 2-Bromo-1,1-dimethoxypropane (Stable Precursor) Hydrolysis Acid Hydrolysis (H3O+, 50°C) Acetal->Hydrolysis Aldehyde 2-Bromopropanal (Reactive Intermediate) Hydrolysis->Aldehyde S_Attack S-Alkylation (SN2 Attack) Aldehyde->S_Attack + Thiourea SideReaction Polymerization/Tars Aldehyde->SideReaction If Thiourea is absent or pH too high Thiourea N-Methylthiourea (Nucleophile) Thiourea->S_Attack Intermediate S-alkylated Thioiminium S_Attack->Intermediate Cyclization Cyclization & Dehydration (-H2O, -HBr) Intermediate->Cyclization Product 5-Methyl-2-(methylamino)-1,3-thiazole (Target) Cyclization->Product

Caption: Reaction cascade showing the critical in situ generation of 2-bromopropanal. Synchronization of hydrolysis and S-alkylation prevents polymerization.

📊 Part 4: Data & Solvent Selection

User Query: "Can I change the solvent to improve crystallization?"

Solvent System Performance Table:

Solvent SystemReaction TempYield (Typical)Purity ProfileNotes
Water/Ethanol (1:3) Reflux (78°C)75-85% HighRecommended. Best balance of solubility and rate.
DMF90°C60-70%ModerateHard to remove solvent; product may oil out.
1,4-DioxaneReflux (101°C)50-60%HighGood for high-temp kinetics but lower yield due to salt solubility.
AcetoneReflux (56°C)<40%LowTemperature too low for efficient cyclization.

📚 References

  • BenchChem. (2025).[2][8] Technical Support Center: Scaling Up 2-Amino-5-methylthiazole Production. Retrieved from

  • Organic Syntheses. (1947). 2-Amino-4-methylthiazole (General Hantzsch Protocol). Organic Syntheses, Coll. Vol. 3, p.76. Retrieved from

  • Nagasawa, H. (1940). Cyclocondensation of 2-bromopropionaldehyde diethyl acetal and thiourea. Yakugaku Zasshi, 60, 433-441. (Cited in WO2001023340A1). Retrieved from

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans.[9] 1, 639-643. Retrieved from

  • Li, Y. (2003). Improved synthesis of 2-amino-5-methylthiazole. Chinese Journal of Medicinal Chemistry. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Temperature for Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 2-aminothiazoles, a cornerstone of many pharmaceuticals, is a process where precise control of reaction parameters is paramount for success.[1][2] Among these parameters, temperature stands out as a critical variable that can significantly influence reaction rate, yield, and purity. This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the optimization of reaction temperature in aminothiazole synthesis, primarily focusing on the widely utilized Hantzsch thiazole synthesis.[3] Our goal is to equip you with the scientific understanding and practical guidance necessary to navigate the challenges of this synthesis and achieve optimal outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for Hantzsch aminothiazole synthesis, and why is there such variability?

A1: The Hantzsch thiazole synthesis is versatile and can be conducted over a broad temperature range, from room temperature up to the reflux temperature of the solvent used.[4] This variability is due to several factors, including the reactivity of the specific α-haloketone and thiourea derivatives, the choice of solvent, and the presence and type of catalyst. For instance, some reactions proceed efficiently at room temperature, especially with the aid of ultrasonic irradiation, which can reduce reaction times significantly without compromising the yield.[5] Conversely, many procedures employ elevated temperatures, such as 65°C, 70°C, 80°C, or even 110°C, to drive the reaction to completion in a shorter timeframe.[5][6][7][8] Microwave-assisted synthesis often utilizes higher temperatures, like 90°C, to achieve rapid and clean product formation.[3][9]

Q2: How does increasing the reaction temperature generally affect the yield and reaction time of aminothiazole synthesis?

A2: Generally, increasing the reaction temperature accelerates the reaction rate, leading to a shorter reaction time. However, the effect on the yield is not always linear. While moderate heating can improve yields by overcoming the activation energy of the reaction, excessively high temperatures can lead to the decomposition of reactants, intermediates, or the final product, resulting in lower isolated yields.[10] Therefore, a systematic optimization of the reaction temperature is crucial to find the "sweet spot" that maximizes the yield within a reasonable timeframe.

Q3: What are the common side reactions in aminothiazole synthesis that are influenced by temperature?

A3: Temperature can play a significant role in the formation of unwanted side products. One common issue is the formation of isomeric impurities.[3] Under certain conditions, particularly acidic ones, the reaction may yield a mixture of isomers.[4] Temperature can influence the equilibrium between these isomers. Additionally, at higher temperatures, undesired reactions between the reactants or with the solvent can become more prevalent, leading to a more complex reaction mixture and making product purification more challenging.[4]

Q4: Can a catalyst alter the optimal reaction temperature?

A4: Absolutely. Catalysts are often employed to increase the efficiency of the Hantzsch synthesis, and their use can significantly impact the optimal reaction temperature.[5][6] For example, a highly active catalyst might allow the reaction to proceed efficiently at a lower temperature, which can be beneficial for sensitive substrates that might decompose at higher temperatures. Conversely, some catalysts may require a specific temperature to achieve their optimal activity. Studies have shown that optimizing the amount of catalyst in conjunction with the reaction temperature is key to maximizing the product yield.[5][6]

Troubleshooting Guide

This section addresses common problems encountered during aminothiazole synthesis and provides systematic, temperature-focused troubleshooting steps.

Problem 1: Low or No Product Yield

Potential Cause: Suboptimal reaction temperature.

Troubleshooting Protocol:

  • Initial Temperature Screening: If your reaction is not proceeding at room temperature, gradually increase the temperature. A good starting point is to heat the reaction mixture to a moderate temperature, such as 40-60°C, and monitor the progress using Thin Layer Chromatography (TLC).[11][12]

  • Systematic Optimization: If a moderate temperature does not yield the desired results, a more systematic approach is recommended. Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C, and the reflux temperature of the solvent).[4] Monitor each reaction by TLC to determine the temperature that gives the best conversion to the product with the fewest side products.

  • Consider Microwave Heating: For rapid optimization and often cleaner reactions, microwave-assisted synthesis can be highly effective.[3][9] A typical starting point for microwave synthesis is 90°C for 30 minutes.[9]

Problem 2: Formation of Significant Impurities

Potential Cause: Reaction temperature is too high, leading to side reactions or decomposition.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: If you observe the formation of multiple products, especially those with similar polarity to your desired compound, try running the reaction at a lower temperature. This can help to minimize the formation of undesired byproducts.

  • Optimize Catalyst Loading and Temperature: The interplay between catalyst concentration and temperature is crucial. In some cases, a higher catalyst loading might allow for a reduction in the reaction temperature, leading to a cleaner reaction profile.[5]

  • pH Adjustment: The formation of some side products can be pH-dependent. Adjusting the pH of the reaction mixture to neutral or slightly basic conditions can sometimes suppress the formation of certain impurities.[4]

Problem 3: Inconsistent Reaction Times

Potential Cause: Poor temperature control and monitoring.

Troubleshooting Protocol:

  • Use a Controlled Heating System: Employ a reliable heating mantle, oil bath, or hot plate with a thermocouple to ensure a stable and accurate reaction temperature.

  • Consistent Stirring: Ensure that the reaction mixture is stirred efficiently to maintain a uniform temperature throughout the vessel.

  • Monitor Progress with TLC: Do not rely solely on a predetermined reaction time. Actively monitor the reaction's progress using TLC to determine the optimal point for work-up, which can vary with slight temperature fluctuations.

Data Presentation

Table 1: Effect of Temperature on the Yield of a Hantzsch Thiazole Derivative

EntryCatalyst Amount (mol%)SolventTemperature (°C)Time (h)Yield (%)
115Ethanol/Water (1/1)Room Temperature1045
215Ethanol/Water (1/1)40570
315Ethanol/Water (1/1)652.592
415Ethanol/Water (1/1)80 (Reflux)288

This table is a representative example based on trends observed in the literature.[5]

Experimental Protocols & Visualizations

Experimental Workflow for Temperature Optimization

Below is a generalized workflow for optimizing the reaction temperature for the synthesis of a 2-aminothiazole derivative.

Temperature_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction at Different Temperatures cluster_monitoring Monitoring cluster_analysis Analysis & Work-up P1 Combine α-haloketone, thiourea, and solvent in multiple reaction vessels. R1 Reaction 1: Room Temperature R2 Reaction 2: 40°C R3 Reaction 3: 60°C R4 Reaction 4: 80°C (Reflux) M1 Monitor all reactions by TLC at regular time intervals. R1->M1 R2->M1 R3->M1 R4->M1 A1 Identify the optimal temperature for best conversion and purity. M1->A1 A2 Quench the optimal reaction and proceed with work-up and purification. A1->A2 Hantzsch_Mechanism Reactants α-Haloketone + Thiourea Intermediate1 Initial Adduct Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration (Often rate-limiting and temperature-dependent)

Caption: Simplified Hantzsch synthesis mechanism.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. (2017). Semantic Scholar. Retrieved from [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing. Retrieved from [Link]

  • Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Retrieved from [Link]

  • Egan, R. S., Tadanier, J., Garmaise, D. L., & Gaunce, A. P. (1968). Intermediates in the Hantzsch Thiazole Synthesis. The Journal of Organic Chemistry, 33(11), 4422–4426. [Link]

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Process of producing 2-aminothiazole. (n.d.). Google Patents.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... (n.d.). PMC. Retrieved from [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). Journal of Chemical Health Risks. Retrieved from [Link]

  • Cascade Reaction of Tertiary Enaminones, KSCN, and Anilines: Temperature-Controlled Synthesis of 2-Aminothiazoles and 2-Iminothiazoline. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). KTU ePubl. Retrieved from [Link]

  • Process of producing 2-aminothiazole. (n.d.). European Patent Office. Retrieved from [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journals. Retrieved from [Link]

  • 2-Aminothiazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PMC. Retrieved from [Link]

  • Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. (2025). ResearchGate. Retrieved from [Link]

  • Common methods for the synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 5-Methyl-2-methylamino-1,3-thiazole and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone technique for the elucidation of chemical structures. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Methyl-2-methylamino-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry. Through a comparative approach with its structural isomers, this document will illuminate the subtle yet significant effects of substituent positioning on the chemical environment of protons within the thiazole scaffold.

Introduction to the Thiazole Moiety in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block for designing novel therapeutic agents. The substitution pattern on the thiazole ring profoundly influences its physicochemical properties and biological activity. Therefore, unambiguous characterization of substituted thiazoles is a critical step in the drug discovery and development process.

¹H NMR Spectral Analysis: A Comparative Approach

This guide will focus on the ¹H NMR spectrum of this compound and compare it with two key isomers: 2-Amino-5-methyl-1,3-thiazole and N-methyl-1,3-thiazol-2-amine. This comparative analysis will highlight how the placement of the methyl group—either on the thiazole ring or on the exocyclic nitrogen—influences the chemical shifts (δ) of the protons.

Predicted ¹H NMR Data for this compound and Its Isomers

Due to the limited availability of direct experimental spectra for this compound in common databases, we will utilize predicted data alongside experimental data for its isomers to facilitate a comprehensive comparison. The following table summarizes the expected ¹H NMR spectral data for the three compounds in deuterated chloroform (CDCl₃).

CompoundProtonPredicted/Reported Chemical Shift (ppm)MultiplicityIntegration
This compound C5-CH~2.3Singlet3H
N-CH~3.0Singlet3H
C4-H ~6.8Singlet1H
NH ~5.0 (broad)Singlet1H
2-Amino-5-methyl-1,3-thiazole C5-CH2.32[1]Singlet3H
C4-H ~6.5-7.0[2]Singlet1H
NH6.91 (broad)[1]Singlet2H
N-methyl-1,3-thiazol-2-amine N-CH~2.9-3.1[2]Singlet3H
C4-H & C5-H ~6.5-7.5[2]Doublets1H each
NH BroadSinglet1H

Interpreting the Spectral Differences: A Mechanistic Perspective

The predicted and observed differences in the ¹H NMR spectra of these isomers can be rationalized by considering the electronic effects of the substituents on the thiazole ring.

Methyl Group on the Thiazole Ring (C5-CH₃): In both this compound and 2-Amino-5-methyl-1,3-thiazole, the methyl group is directly attached to the thiazole ring at the 5-position. This methyl group is expected to exhibit a singlet in the upfield region of the spectrum, typically around 2.3 ppm[1][2]. The electron-donating nature of the methyl group slightly increases the electron density at the C4 position, influencing the chemical shift of the adjacent C4-H proton.

Methyl Group on the Exocyclic Nitrogen (N-CH₃): In this compound and N-methyl-1,3-thiazol-2-amine, the methyl group is attached to the exocyclic amino group. The protons of this N-methyl group are expected to appear as a singlet at a slightly more downfield position (around 2.9-3.1 ppm) compared to the C-methyl protons[2]. This is due to the direct attachment to the more electronegative nitrogen atom.

Protons on the Thiazole Ring:

  • C4-H: In this compound and 2-Amino-5-methyl-1,3-thiazole, the proton at the 4-position is adjacent to the methyl-substituted C5. This proton typically appears as a singlet. Its chemical shift is influenced by the electron-donating methyl group and the overall electron distribution in the ring.

  • C4-H and C5-H: In N-methyl-1,3-thiazol-2-amine, the absence of a substituent at the 5-position results in two distinct protons on the thiazole ring (at C4 and C5). These protons are expected to appear as doublets due to coupling with each other[2].

Amine/Amino Protons (NH/NH₂): The chemical shift of the amine or amino protons is often broad and can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange processes. In 2-Amino-5-methyl-1,3-thiazole, the two protons of the primary amine give a broad singlet that integrates to 2H[1]. In the N-methylated analogs, the single proton of the secondary amine gives a broad singlet integrating to 1H.

Experimental Protocol for ¹H NMR Analysis

To ensure the acquisition of high-quality and reproducible ¹H NMR spectra, the following standardized protocol should be followed.

I. Sample Preparation

A meticulous sample preparation is crucial for obtaining a high-quality NMR spectrum.

  • Sample Quantity: Weigh approximately 5-25 mg of the solid compound. For an oil, use a column of about 1/2 inch in a glass pipette.[3]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[3] Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) for more polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.75 mL of the deuterated solvent in a clean, dry vial.[3]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into a clean NMR tube through a pipette plugged with a small amount of glass wool.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

A streamlined workflow for acquiring a ¹H NMR spectrum.
II. NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum of a small molecule, 8 to 16 scans are typically sufficient.

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integration and Peak Picking: Integrate the area under each peak to determine the relative number of protons. Identify the chemical shift of each peak.

Conclusion

The ¹H NMR spectrum is a powerful tool for the structural elucidation of organic molecules like this compound. By comparing its predicted spectrum with the experimental and predicted spectra of its isomers, we can gain valuable insights into the influence of substituent positioning on the electronic environment of the thiazole ring. A thorough understanding of these structure-spectrum relationships, coupled with rigorous experimental technique, is essential for the accurate characterization of novel compounds in the field of drug discovery. The methodologies and comparative data presented in this guide provide a solid foundation for researchers and scientists working with thiazole-based compounds.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES. Semantic Scholar. [Link]

  • synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole and their medicinal importance. [N/A]
  • ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • 1H NMR (400 MHz, CDCl3) δ =. The Royal Society of Chemistry. [Link]

  • Table 2/2b, 1H NMR (in CDCl3). The Royal Society of Chemistry. [Link]

  • H-NMR spectrum for the amine compound 3 in CDCl3 solvent. ResearchGate. [Link]

  • 147-152 Research Article Synthesis of some new 5- substituted of. JOCPR. [Link]

  • NMR Sample Preparation. [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • NMR Guidelines for ACS Journals. ACS Publications. [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link]

  • 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth. Modgraph. [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). PMC. [Link]

  • 2-Amino-5-methylthiazole. PubChem. [Link]

  • 2-Amino-5-methylthiazole - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

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A Comparative Guide to Validating the Synthesis of 5-Methyl-2-methylamino-1,3-thiazole: Melting Point Analysis vs. Modern Spectroscopic and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals engaged in drug development, the rigorous validation of a synthesized compound is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth comparison of classical melting point determination against a suite of modern analytical techniques for validating the synthesis of the novel compound, 5-Methyl-2-methylamino-1,3-thiazole. By examining the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for selecting the most appropriate validation strategy.

The Critical Role of Synthesis Validation in Drug Discovery

The journey of a drug from concept to clinic is paved with exacting scientific scrutiny. The identity, purity, and stability of a synthesized active pharmaceutical ingredient (API) are paramount. An unvalidated compound can lead to erroneous biological data, wasted resources, and potential safety concerns. Therefore, a robust validation workflow is not merely a procedural formality but a critical component of the research and development process.[1]

Synthesis of this compound: A Plausible Route

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][3] The target compound, this compound, can be synthesized via a modification of the well-established Hantzsch thiazole synthesis.[2] This method involves the condensation of an α-haloketone with a thiourea derivative.[2]

Proposed Synthetic Scheme:

A plausible synthesis for this compound would involve the reaction of 1-chloropropan-2-one with N-methylthiourea.

Part 1: Validation via Melting Point Determination

Melting point is a fundamental physical property of a solid crystalline compound and has historically been a primary indicator of purity.[4][5][6] A pure substance will typically melt over a narrow, well-defined temperature range.[7] Conversely, the presence of impurities will depress the melting point and broaden the melting range.[7]

Experimental Protocol: Melting Point Determination
  • Sample Preparation: The synthesized this compound is first thoroughly dried to remove any residual solvent. A small amount of the crystalline solid is then finely powdered using a mortar and pestle.[5][6]

  • Capillary Loading: A small quantity of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Initial Rapid Determination: A rapid heating of the sample is performed to get an approximate melting point range.[7]

  • Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, through the approximate melting range.[4]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten are recorded as the melting range.

Interpreting the Results
Workflow for Melting Point Determination

Sources

Comparative Bio-Efficacy: Thiazole vs. Oxazole Scaffolds in Medicinal Chemistry

[1][2]

Executive Summary

In the optimization of lead compounds, the bioisosteric replacement of oxazole (oxygen-containing) with thiazole (sulfur-containing) is a high-impact strategy used to modulate potency, solubility, and metabolic stability.

The Verdict: While structurally similar, thiazole derivatives generally exhibit superior metabolic stability and higher lipophilicity compared to their oxazole counterparts. The sulfur atom in thiazole confers distinct electronic properties—specifically higher polarizability and aromaticity—often leading to tighter binding affinities in hydrophobic pockets (e.g., kinase ATP-binding sites). Conversely, oxazole is the scaffold of choice when reducing lipophilicity (

Physicochemical Foundations: The "S" vs. "O" Divergence

The biological divergence between these two scaffolds stems directly from the atomic differences between Sulfur and Oxygen within the 5-membered heterocyclic ring.

Atomistic Comparison
  • Electronegativity: Oxygen (3.44) is significantly more electronegative than Sulfur (2.58). This makes the oxazole ring less electron-rich and reduces the basicity of the nitrogen atom compared to thiazole.

  • Polarizability & Size: Sulfur has a larger van der Waals radius (

    
    ) compared to Oxygen (
    
    
    ) and accessible
    
    
    -orbitals (or low-lying
    
    
    orbitals). This allows thiazoles to engage in non-covalent interactions (such as sulfur-aromatic
    
    
    interactions) that oxazoles cannot.
  • Aromaticity: Thiazole has greater resonance stabilization energy than oxazole. The lone pair on the nitrogen in thiazole is more available, making it slightly more basic (

    
    ) than oxazole (
    
    
    ), which impacts salt formation and solubility.
Table 1: Comparative Physicochemical Profile
FeatureOxazole Derivative Thiazole Derivative Impact on Drug Design
Lipophilicity (

)
LowerHigher (+0.5 to +1.0

)
Thiazole increases membrane permeability; Oxazole improves aqueous solubility.
Metabolic Stability Low to ModerateModerate to HighOxazoles are prone to hydrolytic ring opening; Thiazoles are robust but susceptible to S-oxidation.
H-Bonding Stronger H-bond acceptor (O)Weaker H-bond acceptor (S)Oxazole N is a harder base; Thiazole S can act as a soft nucleophile.
Aromaticity Lower (Diene-like character)HigherThiazole is more stable to oxidation and electrophilic attack.

Pharmacodynamic Efficacy: Binding Mechanisms

In kinase inhibitor design (e.g., VEGFR-2, CDK9 inhibitors), thiazoles frequently outperform oxazoles. This is often attributed to the "Sulfur Effect" in the ATP-binding pocket.

Case Study: VEGFR-2 Inhibition

Research indicates that replacing an oxazole core with a thiazole often improves

  • Mechanism: The sulfur atom can form specific

    
    -hole interactions  with backbone carbonyl oxygen atoms of the target protein (e.g., the hinge region of kinases).
    
  • Conformational Control: Thiazole-containing compounds often adopt a more planar conformation due to intramolecular S···O or S···N interactions, reducing the entropic penalty upon binding.

Comparative Data (Representative)

Note: Values are generalized from SAR studies on VEGFR-2 inhibitors (e.g., Meanwell, 2011).

Scaffold Core

(VEGFR-2)
Binding Mode Insight
Oxazole-based

Loss of specific hydrophobic contact; weaker van der Waals interaction.
Thiazole-based

Enhanced lipophilic contact; Sulfur engages in specific interaction with Gatekeeper residue.

Pharmacokinetic Profile (ADME): The Stability Factor

The most critical differentiator is metabolic stability .

Metabolic Liabilities
  • Oxazole (The "Ring Opening" Risk): The C2 position of the oxazole ring is highly electrophilic. In the presence of metabolic enzymes (esterases or amidases), the ring can undergo hydrolytic cleavage (ring opening), rendering the drug inactive.

  • Thiazole (The "Oxidation" Risk): Thiazoles are generally resistant to hydrolysis. However, they can undergo S-oxidation (to sulfoxides/sulfones) by CYP450 enzymes, or C-hydroxylation. Despite this, the thiazole ring usually remains intact, often retaining partial biological activity.

Decision Logic for Scaffold Selection

ScaffoldSelectionStartLead Optimization PhaseCheckLogPCheck Lipophilicity (LogP)Start->CheckLogPHighLogPLogP is too High (>4)CheckLogP->HighLogPYesLowLogPLogP is Low/OptimalCheckLogP->LowLogPNoSwitchOxSwitch to OXAZOLE(Lowers LogP, Increases Solubility)HighLogP->SwitchOxCheckMetabMicrosomal Stability TestLowLogP->CheckMetabUnstableHigh Clearance (Ring Opening?)CheckMetab->UnstableHigh Cl_intStableStable ProfileCheckMetab->StableLow Cl_intSwitchThiazSwitch to THIAZOLE(Improves Stability, Increases Potency)Unstable->SwitchThiazRetain ScaffoldRetain ScaffoldStable->Retain Scaffold

Figure 1: Decision matrix for bioisosteric replacement between thiazole and oxazole based on ADME properties.

Experimental Protocols

To validate the choice between thiazole and oxazole, the Microsomal Stability Assay is the gold standard. It quantifies the intrinsic clearance (

Protocol: Comparative Microsomal Stability Assay

Objective: Determine the half-life (

Reagents:

  • Human Liver Microsomes (20 mg/mL protein concentration).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).
    
  • Test Compounds (10 mM stock in DMSO).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds to

    
     in phosphate buffer (pH 7.4). Final DMSO concentration should be 
    
    
    .
  • Pre-Incubation: Mix

    
     of microsomes (final conc. 0.5 mg/mL) with buffer and compound.[2] Pre-warm at 37°C for 5 minutes.
    
  • Initiation: Add

    
     of NADPH regenerating system to initiate the reaction.
    
  • Sampling: At time points

    
     min, remove 
    
    
    aliquots.
  • Quenching: Immediately transfer aliquot into

    
     ice-cold Stop Solution. Vortex and centrifuge at 4,000 rpm for 10 min to precipitate proteins.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Calculation: Plot




Visualization of Experimental Logic

MicrosomalAssayPrepStep 1:Prepare 1uMTest CompoundIncubateStep 2:Incubate withHLM + NADPHPrep->Incubate37°CQuenchStep 3:Quench withCold ACNIncubate->Quencht=0,5,15,30AnalyzeStep 4:LC-MS/MSAnalysisQuench->AnalyzeSupernatantResultCompare CL_int:Thiazole vs OxazoleAnalyze->Result

Figure 2: Workflow for the microsomal stability assay used to differentiate metabolic liability.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2][3] Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives.Link

  • Karale, et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.[4] FABAD Journal of Pharmaceutical Sciences. Link

  • Protocols.io. (2024).[5] Microsomal stability assay for human and mouse liver microsomes.[3][5]Link

  • Sommer, et al. (2012). Comparative Structural and Functional Studies of CDK9 Inhibitors. Journal of Medicinal Chemistry. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.